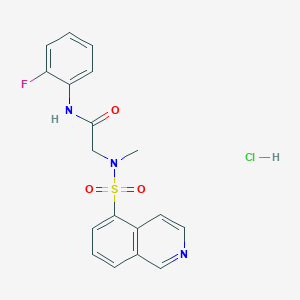

N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride

説明

N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a synthetic small molecule characterized by three key structural features:

- N-methylisoquinoline-5-sulfonamide: A bicyclic aromatic system (isoquinoline) with a sulfonamide group at position 5 and an N-methyl substitution, likely influencing solubility and target affinity.

- Acetamide backbone: A flexible linker connecting the fluorophenyl and isoquinoline moieties, common in bioactive molecules for conformational adaptability.

特性

IUPAC Name |

N-(2-fluorophenyl)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S.ClH/c1-22(12-18(23)21-16-7-3-2-6-15(16)19)26(24,25)17-8-4-5-13-11-20-10-9-14(13)17;/h2-11H,12H2,1H3,(H,21,23);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGAHUUVDRHQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=CC=C1F)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on the mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is , with a molecular weight of approximately 397.85 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anti-inflammatory contexts.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE), which are critical in pain and inflammation pathways. For instance, some derivatives exhibit selective COX-2 inhibition, which is associated with reduced inflammatory responses .

- Receptor Modulation : The compound may interact with various receptors, including serotonin receptors (5-HT2C), influencing neurotransmitter signaling pathways that regulate mood and anxiety . Functional selectivity at these receptors can lead to antipsychotic effects, as seen in related compounds.

Biological Activity Data

Case Studies

- Antinociceptive Activity : A study demonstrated that related compounds with similar structures exhibited antinociceptive properties through opioid receptor activation and ASIC-1α channel blockage. This suggests that N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride may similarly modulate pain pathways effectively .

- Inflammation Models : In animal models, compounds with sulfonamide groups showed reduced edema formation compared to standard anti-inflammatory drugs like celecoxib. This indicates a promising profile for managing inflammatory conditions .

- Neuroprotection : Research has indicated that derivatives of isoquinoline can protect neuronal cells from damage by inhibiting GSK3β, a target in neurodegenerative diseases. The compound's structure may enhance its neuroprotective capabilities through this pathway .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights structural similarities and differences between the target compound and related acetamide derivatives:

Key Observations:

- Fluorine vs. Chlorine Substitutions : Fluorine’s electronegativity and small atomic radius enhance binding precision compared to bulkier chlorine in compounds like alachlor or N-(4-chloro-2-nitrophenyl) derivatives .

- Sulfonamide vs. Sulfonyl/Sulfamoyl Groups: The target’s isoquinoline-sulfonamide group may confer higher target specificity than alachlor’s methoxymethyl or the diethylsulfamoyl group in ’s compound .

- Isoquinoline vs. Pyrimidine/Isoxazole Cores: The isoquinoline system’s planar structure could facilitate intercalation or protein binding, unlike pyrimidine/isoxazole-based analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。